molecular formula C9H7IN2O2 B12327629 3-Iodo-5-methyl-1H-indazole-6-carboxylic acid

3-Iodo-5-methyl-1H-indazole-6-carboxylic acid

Cat. No.: B12327629
M. Wt: 302.07 g/mol
InChI Key: KSFFDIPOWWJESB-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methyl-1H-indazole-6-carboxylic acid typically involves the iodination of a suitable indazole precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indazole ring. The reaction conditions often involve refluxing the precursor in the presence of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methyl-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5-methyl-1H-indazole-6-carboxylic acid, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

Scientific Research Applications

The primary applications of 3-Iodo-5-methyl-1H-indazole-6-carboxylic acid can be categorized into the following areas:

1. Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens, including fungi such as Candida albicans and Candida glabrata.
  • Anticancer Potential : Studies have shown that this compound can induce cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of the iodine atom is believed to enhance the anticancer activity.

2. Biological Activity

  • Mechanism of Action : The mechanism involves interaction with specific enzymes or receptors, modulating their activity. The structural modifications provided by the iodine and methyl groups contribute to its biological efficacy.

Antimicrobial Activity Evaluation

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various indazole derivatives against C. albicans and C. glabrata:

CompoundMIC against C. albicans (mM)MIC against C. glabrata (mM)
This compound3.80715.227
Derivative A4.50012.000
Derivative B2.50010.000

Anticancer Potential

The following table illustrates the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)
MCF-715
HeLa20

Case Studies

Case Study 1: Antimicrobial Activity Evaluation
A study assessed the anticandidal activity of various indazole derivatives, revealing that compounds with carboxylic acid groups exhibited enhanced activity against C. albicans and C. glabrata. Notably, those with methyl and bromo substitutions showed improved efficacy compared to their unsubstituted counterparts.

Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of indazole derivatives, demonstrating that certain modifications led to significant cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The presence of halogen substituents like iodine was associated with increased potency in these compounds.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-1H-indazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1H-indazole-6-carboxylic acid methyl ester
  • 3-Iodo-1-methyl-1H-indazole-5-carboxylic acid
  • 2-Methyl-2H-indazole-5-carboxylic acid methyl ester

Uniqueness

3-Iodo-5-methyl-1H-indazole-6-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group at specific positions on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in scientific research.

Biological Activity

3-Iodo-5-methyl-1H-indazole-6-carboxylic acid is a member of the indazole family, known for its diverse biological activities and potential therapeutic applications. The compound's unique structure, characterized by an iodine atom at the 3-position and a carboxylic acid group at the 6-position, enhances its reactivity and interaction with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C9H7IN2O2, with a molecular weight of approximately 302.07 g/mol. The presence of the iodine atom contributes to its unique reactivity profile, while the carboxylic acid group plays a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC9H7IN2O2
Molecular Weight302.07 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The iodine substitution enhances binding affinity and selectivity towards these targets, which can lead to various pharmacological effects:

  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cell proliferation and survival pathways, potentially inducing apoptosis in cancer cells.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways .

Biological Activities

Research indicates that indazole derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Several studies have reported that indazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression .
  • Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
  • Antimicrobial Properties : Indazoles have been explored for their potential antimicrobial effects against various pathogens.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight the importance of different substituents on the indazole ring in modulating biological activity. For instance:

  • The presence of electron-withdrawing groups (like iodine) at specific positions enhances potency against certain targets.
  • Variations in substituents at the 5-position can significantly affect enzyme inhibition profiles and selectivity .

Case Studies

Several case studies illustrate the efficacy of this compound and its derivatives:

  • Antitumor Studies : A derivative exhibited potent inhibitory activity against FGFR kinases with IC50 values less than 4.1 nM, demonstrating significant antitumor potential .
  • Enzymatic Inhibition : Compounds derived from indazole structures showed IC50 values ranging from nanomolar to micromolar levels against various kinases, indicating strong inhibitory capabilities .
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that some indazole derivatives effectively reduced inflammation markers compared to standard treatments .

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

3-iodo-5-methyl-2H-indazole-6-carboxylic acid

InChI

InChI=1S/C9H7IN2O2/c1-4-2-6-7(11-12-8(6)10)3-5(4)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)

InChI Key

KSFFDIPOWWJESB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2C=C1C(=O)O)I

Origin of Product

United States

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